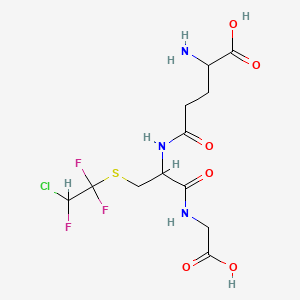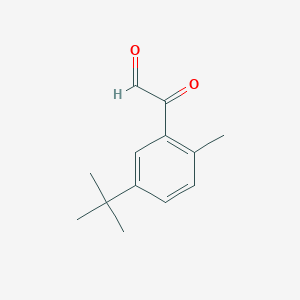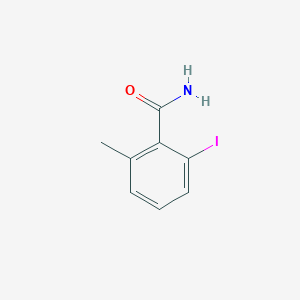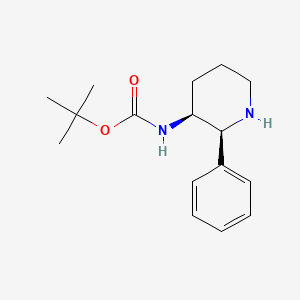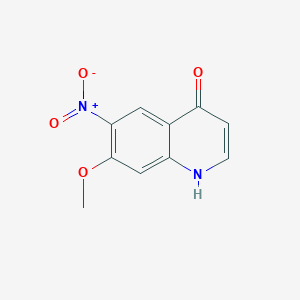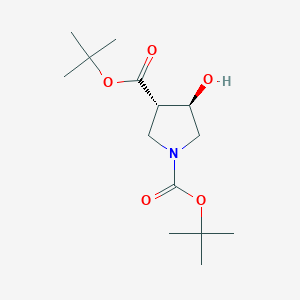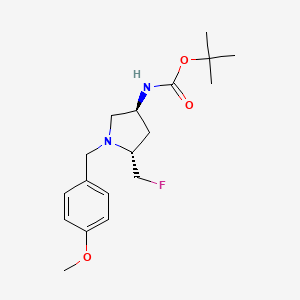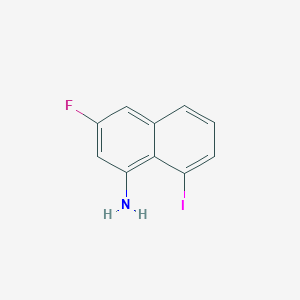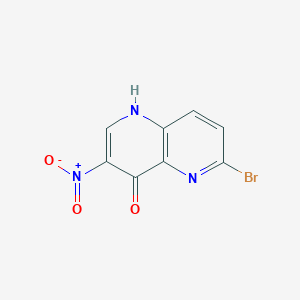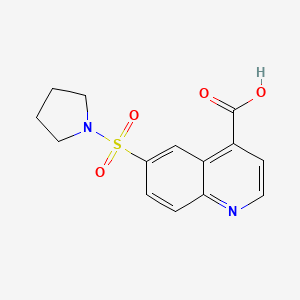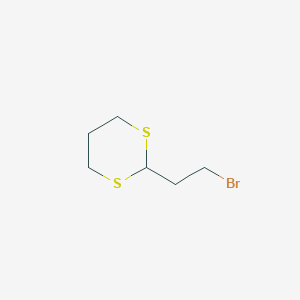
2-(2-Bromoethyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and versatility. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dithianes with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the ethyl derivative of 1,3-dithiane.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-1,3-dithiane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1,3-dithiane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex molecules. The dithiane ring can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains an oxygen atom in place of one of the sulfur atoms.
2-(2-Bromoethyl)-1,3-oxathiane: Contains an oxygen atom in place of one of the sulfur atoms in the dithiane ring.
2-(2-Bromoethyl)-1,3-dithiane-2-oxide: An oxidized form of this compound.
Uniqueness
This compound is unique due to its stability and versatility in chemical reactions. The presence of two sulfur atoms in the dithiane ring provides additional reactivity compared to similar compounds with oxygen atoms. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .
Propiedades
Fórmula molecular |
C6H11BrS2 |
|---|---|
Peso molecular |
227.2 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1,3-dithiane |
InChI |
InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |
Clave InChI |
RUWXEZPPLAHETC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



